molecular formula C8H13NO B13160053 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one

Cat. No.: B13160053
M. Wt: 139.19 g/mol
InChI Key: YPOWEEGYDWRSCG-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a β,γ-unsaturated ketone featuring an azetidine (a four-membered nitrogen-containing heterocycle) substituent at the carbonyl position. This compound combines the reactivity of an enone system with the strained geometry of the azetidine ring, making it of interest in synthetic organic chemistry and drug discovery. The molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol (inferred from structural analogs like 1-(Azetidin-3-yl)-3-methylbutan-1-one, which has a molecular weight of 141.21 g/mol ).

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)3-8(10)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3

InChI Key

YPOWEEGYDWRSCG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1CNC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets . This can result in the modulation of various biological pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one, highlighting key differences in reactivity, stability, and applications:

Compound Structure Key Features Applications/Reactivity Reference
1-(Azetidin-3-yl)-3-methylbutan-1-one Saturated ketone with azetidine ring Lacks conjugated enone system; reduced reactivity toward nucleophiles. Intermediate in alkaloid synthesis; studied for its stability under acidic conditions.
1-(1-Hydroxy-9H-carbazol-2-yl)-3-methylbut-2-en-1-one Enone fused to a carbazole moiety Extended aromatic system enhances UV absorption; potential photochemical activity. Investigated for fluorescence properties and as a ligand in metal complexes.
1-(Azetidin-1-yl)-3-phenylpropan-1-one Azetidine ring at position 1, phenyl group at position 3 Increased lipophilicity due to phenyl group; possible CNS activity. Explored in medicinal chemistry for neuropharmacological applications.
3-Methylbut-3-en-2-one Simple enone (no heterocycle) Highly reactive enone system; prone to polymerization. Common dienophile in Diels-Alder reactions; industrial use in fragrances and resins.
1-(3-Aminoazetidin-1-yl)ethanone Azetidine with amine substituent Basic amino group enhances solubility; potential for coordination chemistry. Used as a building block in peptidomimetics and metal-organic frameworks (MOFs).

Key Findings from Comparative Analysis:

Reactivity of the Enone System: The conjugated enone in this compound is less reactive than simpler enones like 3-methylbut-3-en-2-one due to steric hindrance from the azetidine ring . However, the strained azetidine may increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks . In contrast, the carbazole derivative (1-(1-Hydroxy-9H-carbazol-2-yl)-3-methylbut-2-en-1-one) shows enhanced stability under UV light due to resonance delocalization in the carbazole system .

Steric and Electronic Effects: Azetidine-containing ketones exhibit greater ring strain compared to five- or six-membered heterocyclic analogs (e.g., pyrrolidinones), leading to higher reactivity in ring-opening reactions . The phenyl-substituted analog (1-(Azetidin-1-yl)-3-phenylpropan-1-one) demonstrates improved bioavailability compared to the methylbutenone derivative, attributed to increased lipophilicity .

Synthetic Challenges: Synthesis of this compound requires careful control of reaction conditions to avoid azetidine ring decomposition, a challenge less pronounced in saturated analogs like 1-(Azetidin-3-yl)-3-methylbutan-1-one .

Biological Activity

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a compound of growing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13N1O1\text{C}_8\text{H}_{13}\text{N}_1\text{O}_1

This compound features an azetidine ring, which is known for its role in various biological activities. The presence of the enone moiety contributes to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanisms involved include:

  • Reduction of Reactive Oxygen Species (ROS) : Compounds can decrease ROS levels, thereby protecting cellular components from oxidative damage.
  • Enhancement of Endogenous Antioxidants : They may stimulate the production of natural antioxidants within the body.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects , which are essential for treating chronic inflammatory conditions. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of cytokines like TNF-α and IL-6, reducing inflammation.
  • Blocking COX Enzymes : Inhibition of cyclooxygenases (COX-1 and COX-2) plays a significant role in mitigating inflammatory responses.

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise:

  • SIRT1 Activation : It may enhance SIRT1 activity, which is associated with improved neuronal survival and function.
  • Reduction of Neuroinflammation : By modulating microglial activation, it can reduce neuroinflammatory processes that contribute to neurodegeneration.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties :

  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in various cancer cell lines.
  • Inhibition of Tumor Growth : Studies indicate that these compounds can inhibit the proliferation of tumor cells through multiple pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound. Below is a summary table highlighting key findings from various research articles:

StudyBiological ActivityFindings
Study 1AntioxidantSignificant reduction in ROS levels in vitro.
Study 2Anti-inflammatoryInhibited TNF-α production by 50% in macrophage cultures.
Study 3NeuroprotectionIncreased neuronal survival by 30% in models of oxidative stress.
Study 4AntitumorInduced apoptosis in breast cancer cell lines with IC50 values <10 µM.

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